5-Trifluoromethylbenzo[b]thiophene

Catalog No.
S730474
CAS No.
132896-18-5
M.F
C9H5F3S
M. Wt
202.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Trifluoromethylbenzo[b]thiophene

CAS Number

132896-18-5

Product Name

5-Trifluoromethylbenzo[b]thiophene

IUPAC Name

5-(trifluoromethyl)-1-benzothiophene

Molecular Formula

C9H5F3S

Molecular Weight

202.2 g/mol

InChI

InChI=1S/C9H5F3S/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5H

InChI Key

VXLMZARIOJWWCJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CS2)C=C1C(F)(F)F

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C(F)(F)F

5-Trifluoromethylbenzo[b]thiophene is a fluorinated aromatic heterocyclic compound widely used as a structural motif and key intermediate in medicinal chemistry and materials science. The trifluoromethyl (-CF3) group at the 5-position significantly alters the core benzo[b]thiophene scaffold's electronic properties, lipophilicity, and metabolic stability.[1][2] These modifications are leveraged in the development of pharmaceuticals, such as kinase inhibitors and antimicrobial agents, and in the synthesis of functional organic materials for applications like Organic Light-Emitting Diodes (OLEDs).[3][4][5]

Substituting 5-Trifluoromethylbenzo[b]thiophene with its parent compound, benzo[b]thiophene, or other positional isomers (e.g., 4-, 6-, or 7-substituted) is often unviable in performance-critical applications. The position of the strongly electron-withdrawing -CF3 group dictates the molecule's dipole moment, frontier molecular orbital energies (HOMO/LUMO), and steric profile. These factors directly influence downstream molecular interactions, such as protein-ligand binding in drug discovery and charge transport properties in organic electronics.[6][7] In medicinal chemistry, this specific substitution pattern can be crucial for achieving desired target potency and metabolic stability, while in materials science, it is key to tuning the emission color and efficiency of OLEDs.[1][8]

Enhanced Kinase Inhibition in Cancer Drug Scaffolds

In the development of multi-kinase inhibitors for oncology, a derivative featuring a 5-hydroxybenzothiophene hydrazide scaffold (compound 16b) demonstrated potent inhibition against several cancer-relevant kinases. This highlights the utility of the substituted benzothiophene core in achieving high-potency binding. For example, its activity against Haspin kinase was measured with an IC50 of 0.21 µM, significantly more potent than many baseline screening compounds.[9]

Evidence DimensionInhibitory Concentration (IC50) vs. Haspin Kinase
Target Compound Data0.21 µM (for a 5-hydroxybenzothiophene derivative)
Comparator Or BaselineGeneral screening compounds (typically >10 µM)
Quantified DifferenceDemonstrates potent, sub-micromolar activity
ConditionsIn vitro kinase inhibition assay against human Haspin kinase.

This evidence supports the use of 5-substituted benzothiophene cores as a privileged scaffold for developing potent kinase inhibitors, making the title compound a valuable precursor for such research.

Critical Precursor for Topoisomerase I Inhibitors with Superior Potency

A synthesized benzothiophene derivative (compound 2c), which utilizes the core structure, exhibited superior Topoisomerase I (Topo I) inhibition compared to the clinical benchmark drug, topotecan. Compound 2c showed an IC50 of 17.69 µM, while topotecan's IC50 was 27.27 µM under the same assay conditions.[10] This demonstrates that the benzothiophene scaffold is a viable starting point for creating inhibitors that outperform established therapeutics.

Evidence DimensionTopoisomerase I Inhibition (IC50)
Target Compound Data17.69 ± 0.6 µM (for derivative 2c)
Comparator Or BaselineTopotecan (clinical drug): 27.27 ± 0.93 µM
Quantified Difference~35% more potent than the clinical comparator
ConditionsIn vitro DNA relaxation assay for Topoisomerase I inhibition.

For researchers developing novel anticancer agents, this compound serves as a key building block for scaffolds that have demonstrated superior potency to existing, clinically used drugs.

Enabling Building Block for Solution-Processable Organic Semiconductors

Thiophene-containing oligomers are foundational for organic field-effect transistors (OFETs). A novel donor-acceptor oligomer incorporating dibenzothiophene-S,S-dioxide units was synthesized and used to fabricate an OFET via spin coating. The resulting device exhibited a hole mobility of 1.6 × 10⁻³ cm²/Vs.[11] The chemical stability and electronic properties conferred by building blocks like substituted benzothiophenes are essential for achieving functional charge transport in these solution-processable devices.

Evidence DimensionHole Mobility in an OFET
Target Compound Data1.6 × 10⁻³ cm²/Vs (for an oligomer containing a related structural unit)
Comparator Or BaselineUnfunctionalized or poorly designed polymers often show mobility < 10⁻⁴ cm²/Vs
Quantified DifferenceAchieves functional p-type semiconductor performance suitable for device fabrication.
ConditionsSpin-coated thin film on an n-octadecyltrichlorosilane (OTS)-modified SiO2 dielectric layer.

This demonstrates the compound's relevance as a precursor for soluble, thermally stable p-type organic semiconductors, critical for printable and flexible electronics manufacturing.

Synthesis of Next-Generation Kinase Inhibitors for Targeted Cancer Therapy

This compound is a validated starting material for the synthesis of benzothiophene-based scaffolds. These scaffolds have been shown to potently inhibit multiple cancer-relevant kinases, such as Haspin, making this precursor a strategic choice for research programs aimed at overcoming chemoresistance through multi-target drug design.[9]

Development of Novel Anticancer Agents Targeting DNA Topoisomerase I

Given that derivatives of this core structure show greater inhibitory potency against Topoisomerase I than the clinical drug topotecan, this compound is a critical precursor for medicinal chemists developing new chemotherapeutics with potentially improved efficacy or side-effect profiles.[10]

Fabrication of P-Type Semiconductors for Organic Field-Effect Transistors (OFETs)

As a building block for stable, soluble π-conjugated systems, this compound is suitable for synthesizing active layer materials for OFETs. Its incorporation into larger oligomers enables the creation of semiconductors that can be processed from solution (e.g., via spin coating or printing) for applications in flexible electronics.[11]

XLogP3

3.8

Wikipedia

5-(Trifluoromethyl)-1-benzothiophene

Dates

Last modified: 08-15-2023

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